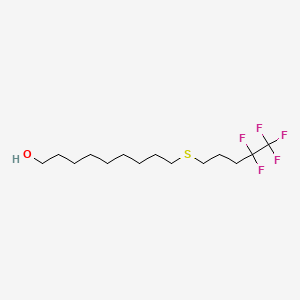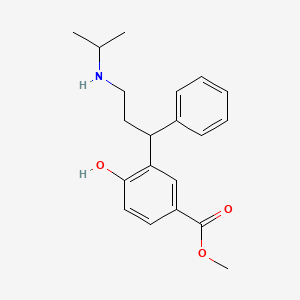
Sulfachlorpiridazina-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfachlorpyridazine-d4 is a deuterium-labeled derivative of sulfachlorpyridazine, a broad-spectrum sulfonamide antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of sulfonamide antibiotics. Sulfachlorpyridazine itself is effective against both Gram-positive and Gram-negative aerobic bacteria .
Aplicaciones Científicas De Investigación
Sulfachlorpyridazine-d4 is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of sulfonamide antibiotics.
Metabolic Profiling: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Evaluating the efficacy and safety of new sulfonamide derivatives.
Environmental Studies: Assessing the environmental impact and degradation pathways of sulfonamide antibiotics.
Mecanismo De Acción
Target of Action
Sulfachlorpyridazine-d4 is a sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine . It is especially indicated for the treatment of diarrhea caused or complicated by E. coli (colibacillosis) in calves under 1 month of age .
Mode of Action
It belongs to the class of organic compounds known as aminobenzenesulfonamides . These compounds are known to inhibit folic acid synthesis in prokaryotes , which is crucial for bacterial growth and multiplication.
Pharmacokinetics
It is known that the therapeutic efficacy of certain drugs can be increased when used in combination with sulfachlorpyridazine-d4 .
Action Environment
It is known that certain substances can cause a decrease in the absorption of sulfachlorpyridazine-d4, resulting in a reduced serum concentration and potentially a decrease in efficacy .
Análisis Bioquímico
Biochemical Properties
Sulfachlorpyridazine-d4, like its parent compound Sulfachlorpyridazine, is expected to interact with various enzymes and proteins. As a sulfonamide antibiotic, it is known to inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folic acid, which is crucial for bacterial growth .
Cellular Effects
Sulfachlorpyridazine, the parent compound, is known to have a broad-spectrum antibacterial effect, inhibiting the growth of both Gram-positive and Gram-negative aerobic bacteria . It is reasonable to expect that Sulfachlorpyridazine-d4 may have similar effects.
Molecular Mechanism
Sulfachlorpyridazine, the parent compound, is known to inhibit dihydropteroate synthase, a key enzyme in the folic acid synthesis pathway in bacteria . This inhibition disrupts the production of folic acid, a vital component for bacterial growth and reproduction.
Temporal Effects in Laboratory Settings
The degradation of Sulfachlorpyridazine has been studied under UV-C/persulfate conditions, indicating potential pathways for its degradation .
Dosage Effects in Animal Models
For Sulfachlorpyridazine, the recommended daily dose for calves is 30 to 45 mg per lb of body weight administered in 2 divided doses for 1 to 5 days .
Metabolic Pathways
As a sulfonamide antibiotic, Sulfachlorpyridazine is known to interfere with the bacterial synthesis of folic acid, a vital component for bacterial growth and reproduction .
Transport and Distribution
The transport and distribution of Sulfachlorpyridazine-d4 within cells and tissues are not well-documented. It is known that some drugs can bind to transport proteins and be distributed throughout the body. The parent compound, Sulfachlorpyridazine, is known to be absorbed well in animals and is widely distributed throughout the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfachlorpyridazine-d4 involves the incorporation of deuterium atoms into the sulfachlorpyridazine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route may vary, but it generally involves the following steps:
Nitration: The starting material, chloropyridazine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonation: The amine group is sulfonated to form the sulfonamide.
Deuteration: Finally, the hydrogen atoms are replaced with deuterium using deuterated reagents under specific conditions.
Industrial Production Methods
Industrial production of sulfachlorpyridazine-d4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is critical in achieving the desired level of deuterium incorporation .
Análisis De Reacciones Químicas
Types of Reactions
Sulfachlorpyridazine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Sulfachlorpyridazine: The non-deuterated form of sulfachlorpyridazine-d4.
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfamethoxazole: A widely used sulfonamide antibiotic often combined with trimethoprim.
Uniqueness
Sulfachlorpyridazine-d4 is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in biological systems. This makes sulfachlorpyridazine-d4 particularly useful in drug development and environmental studies .
Propiedades
Número CAS |
1795037-54-5 |
|---|---|
Fórmula molecular |
C10H9ClN4O2S |
Peso molecular |
288.742 |
Nombre IUPAC |
4-amino-N-(6-chloropyridazin-3-yl)-2,3,5,6-tetradeuteriobenzenesulfonamide |
InChI |
InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)/i1D,2D,3D,4D |
Clave InChI |
XOXHILFPRYWFOD-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl |
Sinónimos |
4-Amino-N-(6-chloro-3-pyridazinyl)-benzenesulfonamide-d4; 3-Chloro-6-sulfanilamidopyridazine-d4; Sulfaclorazina-d4; Sulfarene-d4. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide](/img/structure/B589144.png)
![9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol](/img/structure/B589145.png)




![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)

![2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B589157.png)
![2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone](/img/structure/B589159.png)
![2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone](/img/structure/B589164.png)
